Pyrifenox

描述

属性

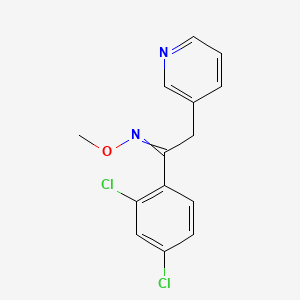

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPCAYZTYMHQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042359 | |

| Record name | Pyrifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88283-41-4 | |

| Record name | Pyrifenox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88283-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrifenox's Impact on Fungal Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrifenox is a pyridine-based fungicide that effectively controls a range of fungal pathogens by disrupting their cellular membrane integrity. This technical guide delves into the core mechanism of action of this compound, focusing on its role as a potent inhibitor of fungal ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to fungal cell death. This document provides a comprehensive overview of the biochemical pathways affected by this compound, detailed experimental protocols for studying its effects, and a summary of the quantitative data available on its inhibitory activity.

Introduction

Fungal infections in agriculture and clinical settings pose significant challenges, necessitating the development of effective and specific antifungal agents. One of the most successful strategies in antifungal drug design is the targeting of the ergosterol biosynthesis pathway. Ergosterol is a unique and essential sterol in fungal cell membranes, and its absence or the accumulation of toxic precursor sterols disrupts membrane fluidity and function, ultimately leading to cell lysis. This compound is a member of the pyridine class of fungicides and is recognized as a sterol biosynthesis inhibitor (SBI).[1] This guide provides an in-depth examination of the mechanism by which this compound exerts its antifungal activity through the specific inhibition of key enzymes in the ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of C14-Demethylation

The biosynthesis of ergosterol from lanosterol is a complex multi-step process involving a series of enzymatic reactions. This compound is understood to interfere with the C14-demethylation of sterol precursors, a critical step in this pathway. Specifically, this compound is thought to inhibit the enzymes sterol Δ14-reductase and/or sterol Δ8→Δ7-isomerase .

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant 14-methylated sterol intermediates, such as ignosterol, in the fungal cell membrane.[2] This alteration of the sterol profile disrupts the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins, which is ultimately detrimental to the fungus.

Signaling Pathway Diagram

Caption: this compound inhibits key enzymes in the ergosterol biosynthesis pathway.

Quantitative Data on Inhibitory Activity

| Target Enzyme | Fungal Species | IC50 (µM) | Ki (µM) | Reference |

| Sterol Δ14-Reductase | Data not available | Data not available | Data not available | |

| Sterol Δ8→Δ7-Isomerase | Data not available | Data not available | Data not available |

Experimental Protocols

To investigate the mechanism of action of this compound, researchers can employ a variety of experimental approaches. The following sections detail the protocols for fungal culture, sterol extraction, and analysis.

Fungal Culture and Treatment with this compound

This protocol describes the general procedure for growing a fungal culture and treating it with this compound to observe its effects on sterol biosynthesis.

Materials:

-

Fungal strain of interest

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Extract Peptone Dextrose)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Shaking incubator

-

Sterile flasks and culture tubes

Procedure:

-

Inoculate the desired fungal strain into a flask containing the appropriate liquid growth medium.

-

Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific fungus until it reaches the mid-logarithmic growth phase.

-

Prepare a series of cultures and treat them with varying concentrations of this compound from the stock solution. A solvent control (DMSO) and an untreated control should be included.

-

Continue the incubation for a defined period (e.g., 24-48 hours) to allow for the effects of this compound on sterol biosynthesis to manifest.

-

Harvest the fungal mycelia by filtration or centrifugation.

-

Wash the mycelia with sterile distilled water to remove any residual medium.

-

Freeze-dry or immediately proceed with sterol extraction.

Sterol Extraction from Fungal Mycelia

This protocol outlines the steps for extracting total sterols from fungal cells for subsequent analysis.

Materials:

-

Harvested fungal mycelia

-

Mortar and pestle or bead beater

-

Liquid nitrogen

-

Saponification solution (e.g., 20% w/v potassium hydroxide in 60% v/v ethanol)

-

Organic solvent for extraction (e.g., n-hexane or petroleum ether)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glass test tubes with screw caps

-

Water bath or heating block

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Lyophilized or fresh fungal mycelia are ground to a fine powder using a mortar and pestle with liquid nitrogen or disrupted using a bead beater.

-

Transfer the powdered mycelia to a glass test tube with a screw cap.

-

Add the saponification solution to the tube.

-

Incubate the mixture at 80°C for 1-2 hours to hydrolyze steryl esters and release free sterols.

-

Cool the mixture to room temperature.

-

Add an equal volume of distilled water and the extraction solvent (e.g., n-hexane).

-

Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the sterols.

-

Repeat the extraction of the aqueous phase two more times with the organic solvent.

-

Pool the organic extracts and wash with a saturated sodium chloride solution to remove any remaining soap.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

This protocol provides a general framework for the analysis of the extracted fungal sterols using GC-MS.

Materials:

-

Sterol extract from the previous protocol

-

Derivatization agent (e.g., BSTFA + 1% TMCS)

-

Internal standard (e.g., cholesterol or epicoprostanol)

-

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS, DB-5)

Procedure:

-

Derivatization: To improve the volatility and chromatographic behavior of the sterols, they are often derivatized to their trimethylsilyl (TMS) ethers. Add the derivatization agent to the dried sterol extract and heat at 60-70°C for 30-60 minutes.

-

Internal Standard: Add a known amount of an internal standard to the sample before derivatization or injection to allow for quantification.

-

GC-MS Parameters:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector in splitless mode.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period to ensure elution of all sterols. The specific program will need to be optimized for the particular column and analytes.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

-

-

Data Analysis:

-

Identify the different sterols based on their retention times and mass fragmentation patterns by comparing them to known standards and mass spectral libraries.

-

Quantify the relative abundance of each sterol by integrating the peak areas and normalizing them to the internal standard.

-

Compare the sterol profiles of this compound-treated samples to the control samples to identify the accumulation of precursor sterols and the depletion of ergosterol.

-

Experimental Workflow Diagram

Caption: Workflow for analyzing this compound's effect on fungal sterols.

Conclusion

This compound is a potent antifungal agent that targets the ergosterol biosynthesis pathway in fungi. Its mechanism of action involves the inhibition of C14-demethylation, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption of the fungal cell membrane's structure and function is the primary basis for its fungicidal activity. While the specific target enzymes, sterol Δ14-reductase and/or sterol Δ8→Δ7-isomerase, have been identified, further research is required to quantify the inhibitory potency of this compound against these enzymes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the detailed molecular interactions of this compound and to further elucidate its impact on fungal physiology. A deeper understanding of its mechanism will aid in the development of more effective and targeted antifungal strategies.

References

Pyrifenox: A Technical Guide to its Fungicidal Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifenox is a systemic fungicide belonging to the pyridine class of chemicals. It is recognized for its protective and curative action against a range of fungal plant pathogens.[1] This technical guide provides an in-depth overview of the fungicidal spectrum, efficacy, and mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development and plant pathology. The document summarizes available data, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways.

Fungicidal Spectrum and Efficacy

This compound is primarily employed for the control of powdery mildew, scab, leaf spot, and blossom blight on a variety of crops, including fruits like apples, pears, cherries, peaches, and apricots, as well as peanuts, sugar beet, and vegetables.[1] While this compound has been established as an effective fungicide, a comprehensive, publicly available dataset of its efficacy (EC50 or MIC values) against a wide array of plant pathogenic fungi is limited. The following table summarizes the known spectrum and available efficacy information.

| Fungal Pathogen | Disease | Crop(s) | Efficacy (EC50/MIC in µg/mL) | Reference |

| Venturia inaequalis | Apple Scab | Apples, Pears | Data not publicly available in searched literature. This compound is listed as a control agent. | [1] |

| Podosphaera leucotricha | Powdery Mildew | Apples | Data not publicly available in searched literature. This compound is listed as a control agent. | [1] |

| Podosphaera xanthii | Powdery Mildew | Cucurbits | Data not publicly available in searched literature. This compound is listed as a control agent. | |

| Various species | Leaf Spot | Various | Data not publicly available in searched literature. This compound is listed as a control agent. | [1] |

| Various species | Blossom Blight | Fruit trees | Data not publicly available in searched literature. This compound is listed as a control agent. | [1] |

| Cryptococcus neoformans | Cryptococcosis | (Human pathogen) | Inhibits growth | |

| Cryptococcus gattii | Cryptococcosis | (Human pathogen) | Significantly less effective than against C. neoformans |

Note: The lack of extensive, comparative quantitative data in the public domain represents a knowledge gap. Further research is required to establish a comprehensive fungicidal profile of this compound against a broader range of plant pathogenic fungi.

Mechanism of Action

This compound functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting C14-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and development.

In some fungal species, such as Cryptococcus gattii, resistance to this compound has been associated with the overexpression of efflux pump genes, which actively transport the fungicide out of the fungal cell, reducing its intracellular concentration and efficacy.

Below is a diagram illustrating the site of action of this compound within the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the fungicidal spectrum and efficacy of this compound.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the growth of a fungus by 50% (EC50).

a. Materials:

-

Pure cultures of test fungi

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound (technical grade)

-

Sterile distilled water

-

Solvent (e.g., acetone or DMSO, if necessary)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Micropipettes

-

Laminar flow hood

b. Protocol:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in sterile distilled water or a suitable solvent.

-

Preparation of Amended Media: Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Add the appropriate volume of each dilution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate with no fungicide (or only the solvent) should also be prepared.

-

Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at the end of the incubation period when the control colony has reached a significant size.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony in the control plate.

-

Where DT is the average diameter of the fungal colony in the treated plate.

-

-

-

EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. Use probit analysis or a similar statistical method to calculate the EC50 value.

Spore Germination Inhibition Assay

This assay determines the effect of a fungicide on the germination of fungal spores.

a. Materials:

-

Spore suspension of the test fungus

-

This compound (technical grade)

-

Sterile distilled water

-

Solvent (if necessary)

-

Water agar (2%) or other suitable germination medium

-

Sterile microscope slides with cavities or multi-well plates

-

Micropipettes

-

Humid chamber (e.g., a Petri dish with moist filter paper)

-

Microscope

b. Protocol:

-

Preparation of Spore Suspension: Harvest spores from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Preparation of Fungicide Solutions: Prepare a series of this compound concentrations as described in the mycelial growth inhibition assay.

-

Assay Setup: In the cavities of a sterile slide or wells of a multi-well plate, mix a small volume (e.g., 10 µL) of the spore suspension with an equal volume of each fungicide dilution. A control with sterile distilled water or solvent instead of the fungicide should be included.

-

Incubation: Place the slides or plates in a humid chamber and incubate at the optimal temperature for spore germination for a sufficient period (e.g., 12-24 hours).

-

Data Collection: Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculation of Inhibition: Calculate the percentage of spore germination inhibition for each concentration using the following formula:

-

Inhibition (%) = [(GC - GT) / GC] x 100

-

Where GC is the percentage of germination in the control.

-

Where GT is the percentage of germination in the treatment.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a fungicide like this compound.

References

Pyrifenox: A Technical Guide to its Chemical Structure and E/Z Isomerism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifenox is a systemic fungicide recognized for its protective and curative action against a range of fungal pathogens, particularly powdery mildew and scab on fruits and vegetables.[1][2] Its mechanism of action involves the disruption of fungal membrane function by inhibiting ergosterol biosynthesis.[3][4] A key feature of the this compound molecule is the presence of an oxime O-ether group, which gives rise to geometric isomerism, resulting in the existence of (E) and (Z) isomers.[1] The spatial arrangement of these isomers can significantly influence their physicochemical properties and biological efficacy. This technical guide provides an in-depth analysis of the chemical structure of this compound, a comparative overview of its E/Z isomers, detailed experimental protocols, and a visualization of its mechanism of action.

Chemical Structure and Isomerism

This compound, with the IUPAC name 1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine, possesses a carbon-nitrogen double bond (C=N) in its oxime ether functional group.[5][6] The restricted rotation around this double bond results in two distinct geometric isomers: (E)-Pyrifenox and (Z)-Pyrifenox.

The designation of 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded atoms. For this compound:

-

On the carbon atom of the C=N bond, the 2,4-dichlorophenyl group has a higher priority than the pyridin-3-ylmethyl group.

-

On the nitrogen atom, the methoxy group (-OCH₃) is the only substituent.

In the (E)-isomer , the higher priority groups (the 2,4-dichlorophenyl group and the implicit lone pair on the nitrogen, though typically considered with the substituent on the other atom of the double bond) are on opposite sides of the C=N double bond. In the (Z)-isomer , they are on the same side.

Figure 1: Chemical structures and isomeric relationship of this compound.

Physicochemical Properties of this compound Isomers

While data on the separated isomers is limited, the following table summarizes available physicochemical properties for the E/Z mixture and the individual isomers based on computational predictions and experimental data. It is important to note that diastereomers, such as E/Z isomers, can have different physical properties.

| Property | (E)-Pyrifenox | (Z)-Pyrifenox | This compound (E/Z Mixture) |

| Molecular Formula | C₁₄H₁₂Cl₂N₂O[6] | C₁₄H₁₂Cl₂N₂O[3] | C₁₄H₁₂Cl₂N₂O[5] |

| Molecular Weight | 295.16 g/mol [6] | 295.16 g/mol [3] | 295.16 g/mol [5] |

| CAS Number | 83227-22-9[6] | 83227-23-0[3] | 88283-41-4[5] |

| Boiling Point | ~212°C (Predicted)[1] | Not available | >150°C at 0.1 mmHg[7] |

| Melting Point | Not available | Not available | <25°C[2] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted)[1] | Not available | 1.25 g/cm³[2] |

| logP (Octanol/Water) | 2.5 (Computed)[6] | 2.5 (Computed)[3] | 3.98[2] |

| pKa | 4.38 ± 0.12 (Predicted)[1] | Not available | Not available |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by targeting the fungal sterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. Specifically, it acts as a sterol 14α-demethylase (CYP51) inhibitor.[2][3] This enzyme is a cytochrome P450 enzyme responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts the structure and function of the fungal plasma membrane, ultimately inhibiting fungal growth.

Figure 2: this compound mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

Synthesis of this compound (E/Z Mixture)

The synthesis of this compound typically involves a multi-step process that results in a mixture of the (E) and (Z) isomers.[1] The following is a generalized protocol based on the synthesis of related compounds.

Step 1: Synthesis of 2',4'-dichloro-2-(3-pyridyl)-acetophenone

-

React a suitable precursor of 3-pyridylacetic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.

-

Perform a Friedel-Crafts acylation by reacting the 3-pyridylacetyl chloride with 1,3-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

The reaction mixture is typically worked up by quenching with acid, followed by extraction with an organic solvent.

-

The crude product is purified by column chromatography on silica gel.[8]

Step 2: Oximation and Methylation

-

The 2',4'-dichloro-2-(3-pyridyl)-acetophenone is reacted with hydroxylamine to form the corresponding oxime.

-

The resulting oxime is then O-methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide). This step yields the final this compound product as an E/Z isomer mixture.[9]

-

The crude product can be purified by recrystallization.[9]

Figure 3: General workflow for the synthesis of this compound.

Separation of (E) and (Z) Isomers

Protocol: Preparative Reversed-Phase HPLC

-

Column: A reversed-phase column (e.g., C18) is typically used for the separation of non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used as the mobile phase. The ratio is optimized to achieve the best separation. A gradient elution may be necessary.

-

Flow Rate: The flow rate is adjusted based on the column dimensions to ensure efficient separation.

-

Detection: A UV detector set at a wavelength where both isomers show significant absorbance is used to monitor the elution.

-

Injection and Collection: A concentrated solution of the E/Z isomer mixture is injected onto the column. Fractions are collected as the separated isomers elute from the column.

-

Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the separated this compound isomers can be determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

-

Media Preparation: Prepare a suitable liquid medium, such as RPMI-1640, buffered to a physiological pH.

-

Drug Dilution: Prepare serial twofold dilutions of the purified (E) and (Z) isomers of this compound in the assay medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture. Adjust the concentration to a specified cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.

Biological Activity of E/Z Isomers

While this compound is known to be an effective fungicide, there is a lack of publicly available data directly comparing the antifungal potency (e.g., MIC values) of the purified (E) and (Z) isomers. For many pesticides with stereoisomers, it is common for one isomer to exhibit significantly higher biological activity than the other.[10][11] Such differences in activity are attributed to the specific three-dimensional conformation of the molecule, which dictates its binding affinity to the target enzyme. Further research is required to elucidate the specific contributions of the (E) and (Z) isomers of this compound to its overall fungicidal efficacy.

Conclusion

This compound is a valuable fungicide whose chemical structure inherently leads to the formation of (E) and (Z) geometric isomers. While the synthesis typically yields a mixture of these isomers, their distinct spatial arrangements suggest potential differences in their physicochemical properties and biological activities. The inhibition of sterol 14α-demethylase is the established mechanism of action for its antifungal effects. The detailed experimental protocols provided in this guide for synthesis, separation, and biological testing offer a framework for further investigation into the properties and efficacy of the individual (E) and (Z) isomers of this compound. A thorough understanding of the isomer-specific characteristics is crucial for optimizing its application and for the development of new, more effective antifungal agents.

References

- 1. (E)-PYRIFENOX CAS#: 83227-22-9 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound z-isomer | C14H12Cl2N2O | CID 6023583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C14H12Cl2N2O | CID 55790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound e-isomer | C14H12Cl2N2O | CID 5362131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrifenox for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifenox is a synthetic fungicide belonging to the pyridine class of chemical compounds. It is recognized for its efficacy against a range of phytopathogenic fungi, primarily by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its laboratory use, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for the proper handling, storage, and application of this compound in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime | [3] |

| CAS Number | 88283-41-4 | [1] |

| Synonyms | Dorado, Ro-15-1297 | [1][4] |

| Molecular Formula | C₁₄H₁₂Cl₂N₂O | [3][4] |

| Molecular Weight | 295.16 g/mol | [1][4] |

| Appearance | Slightly viscous, tan liquid with a mild aromatic odor. Also described as a white or yellow solid. | [1][5] |

| Melting Point | <25 °C | [5][6] |

| Boiling Point | >150 °C at 0.1 mmHg; 417.7 °C at 760 mmHg | [1][5][7] |

| Density | 1.25 - 1.389 g/cm³ (estimated) | [4][5] |

| Vapor Pressure | 1.4 x 10⁻⁵ torr at 25°C | [1] |

| Flash Point | 145 °C | [5][7] |

| pKa | 4.76 ± 0.10 (Predicted) | [6] |

| LogP | 3.98 | [5] |

| Water Solubility | 115 mg/L at 20 °C (pH 7) | [1] |

| Solubility in Organic Solvents | - >250 g/L in acetone, ethyl acetate, chloroform, diethyl ether, DMF, isopropyl alcohol, and toluene. - <1 g/L in hexane. - Soluble in DMSO. - Slightly soluble in Chloroform and Methanol. | [1][4][6][7] |

| Stability | Stable at room temperature and under UV light. Powder can be stored at -20°C for 3 years, and in solvent at -80°C for 1 year. | [4][7] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylation step in the ergosterol biosynthesis pathway.[1][2] This pathway is crucial for the formation of ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity. By inhibiting the enzyme 14α-demethylase (a cytochrome P450 enzyme), this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution for In Vitro Assays

A stock solution of this compound is required for most in vitro experiments. Due to its solubility properties, Dimethyl sulfoxide (DMSO) is a commonly used solvent.

Materials:

-

This compound (solid form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at -20°C or -80°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.[4]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the standardized CLSI M27-A3 and EUCAST methods for antifungal susceptibility testing of yeasts and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains like Cryptococcus neoformans.[1][4]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Fungal isolate to be tested (e.g., Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest the fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentrations should typically range from a clinically relevant low to a high concentration (e.g., 0.03 to 16 µg/mL).

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control (blank).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the this compound dilutions and the positive control well.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

-

Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Safety and Handling

This compound is moderately toxic by ingestion and inhalation and has low toxicity by skin contact.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

This technical guide provides essential information on the physical and chemical properties of this compound, its mechanism of action, and detailed protocols for its use in a laboratory setting. The data and methodologies presented herein are intended to support researchers and scientists in their work with this potent antifungal agent. Adherence to proper safety and handling procedures is crucial when working with this compound.

References

- 1. scribd.com [scribd.com]

- 2. EUCAST: AST of Yeasts [eucast.org]

- 3. EUCAST: Methodology and Instructions [eucast.org]

- 4. Comparative analysis of the Vitek 2 antifungal susceptibility system and E-test with the CLSI M27-A3 broth microdilution method for susceptibility testing of Indian clinical isolates of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

Pyrifenox: A Technical Guide to its Protective and Curative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrifenox is a systemic fungicide renowned for its dual protective and curative action against a spectrum of fungal pathogens, primarily in agricultural applications. As a pyridine derivative, its mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of membrane integrity leads to the cessation of fungal growth and eventual cell death. This technical guide provides an in-depth analysis of the protective and curative properties of this compound, including quantitative efficacy data, detailed experimental protocols, and a visual representation of its underlying biochemical and experimental frameworks.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the Demethylation Inhibitors (DMIs) class of fungicides.[1] Its primary target is the C14-demethylase enzyme (sterol 14α-demethylase), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting C14-demethylase, this compound disrupts the ergosterol biosynthesis pathway, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in sterol composition severely compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth and development.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Quantitative Efficacy Data

The protective and curative efficacy of this compound has been demonstrated against various plant pathogenic fungi. A key study by O'Leary et al. (1987) provides valuable quantitative data on its effectiveness against apple scab (Venturia inaequalis).

| Pathogen | Host | Action | Application Timing | This compound Concentration (µg/ml) | Efficacy | Reference |

| Venturia inaequalis | Apple | Curative | 72 hours post-inoculation | 38.4 | Inhibition of visible lesion development | O'Leary et al., 1987[4] |

| Venturia inaequalis | Apple | Curative | 120 hours post-inoculation | 38.4 | Formation of chlorotic lesions instead of normal lesions | O'Leary et al., 1987[4] |

| Venturia inaequalis | Apple | Protective | 24-72 hours pre-inoculation | 38.4 | Control of leaf scab comparable to captan | O'Leary et al., 1987[4] |

| Venturia inaequalis | Apple | Field Control | 7-day schedule | 37.5 - 75 | Highly effective control of apple scab | O'Leary et al., 1987[4] |

| Venturia inaequalis | Apple | Field Control | 14-day schedule with metiram | 37.5 (+ 1,900 µg/ml metiram) | More effective than this compound alone | O'Leary et al., 1987[4] |

Experimental Protocols

The following sections detail the methodologies for assessing the protective and curative actions of this compound, based on established fungicide testing principles and specific experimental designs used in the evaluation of this compound.

General In Vitro Antifungal Susceptibility Testing

A common method to determine the intrinsic antifungal activity of a compound like this compound is the poisoned food technique to establish the half-maximal effective concentration (EC50).

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution of known concentration

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a series of dilutions of this compound from the stock solution.

-

Incorporate the different concentrations of this compound into molten PDA medium.

-

Pour the amended PDA into sterile petri dishes and allow to solidify. A control set with no this compound should also be prepared.

-

Using a sterile cork borer, cut 5 mm discs from the edge of an actively growing fungal culture.

-

Place one fungal disc in the center of each petri dish (both treated and control).

-

Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Protective Action Assay (In Vivo)

This assay evaluates the ability of this compound to prevent fungal infection when applied before the pathogen is introduced.

Objective: To assess the efficacy of this compound in protecting host tissue from fungal infection.

Materials:

-

Healthy, susceptible host plants (e.g., apple seedlings for Venturia inaequalis)

-

This compound formulation for spraying

-

Spore suspension of the target pathogen of a known concentration

-

Spray equipment

-

Growth chamber or greenhouse with controlled environment

Procedure:

-

Grow host plants to a suitable and uniform growth stage.

-

Prepare different concentrations of this compound spray solution.

-

Spray the plants with the this compound solutions until runoff. A set of control plants should be sprayed with water only.

-

Allow the sprayed plants to dry completely.

-

At defined intervals post-application (e.g., 24, 72, 120 hours), inoculate the treated and control plants with the fungal spore suspension.

-

Place the inoculated plants in a high-humidity environment for a period sufficient to allow for infection (e.g., 24-48 hours).

-

Transfer the plants to a growth chamber or greenhouse with conditions conducive to disease development.

-

After a suitable incubation period, assess the disease severity on the leaves or other relevant plant parts.

-

Calculate the percentage of disease control for each this compound concentration compared to the untreated, inoculated control.

Curative Action Assay (In Vivo)

This assay determines the ability of this compound to halt the progression of fungal infection after it has been initiated.

Objective: To evaluate the efficacy of this compound in arresting fungal development post-infection.

Procedure:

-

Grow host plants to a uniform growth stage.

-

Inoculate the plants with a fungal spore suspension.

-

Place the inoculated plants in a high-humidity environment to facilitate infection.

-

At defined intervals post-inoculation (e.g., 24, 48, 72, 120 hours), spray the plants with different concentrations of this compound. An inoculated, unsprayed control group is also required.

-

Return the plants to a growth chamber or greenhouse for disease development.

-

Assess disease severity after an appropriate incubation period.

-

Calculate the percentage of disease control relative to the untreated, inoculated control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments to characterize the protective and curative actions of a fungicide like this compound.

Experimental Workflow for Protective Action

Experimental Workflow for Curative Action

Conclusion

This compound is a potent fungicide with both protective and curative properties, stemming from its targeted inhibition of ergosterol biosynthesis in fungi. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and application of this compound in the management of fungal diseases. Its systemic nature and dual-action make it a valuable tool in integrated pest management strategies, although careful consideration of application timing and potential for resistance development is crucial for its sustained efficacy. Further research to expand the quantitative efficacy data against a broader range of pathogens and to explore synergistic combinations will enhance its utility in agricultural and potentially other applications.

References

- 1. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]

- 2. Structural Insights into Inhibition of Sterol 14α-Demethylase in the Human Pathogen Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Disease 1987 | Application Rates and Spray Intervals for Apple Scab Control with Flusilazol and this compound [apsnet.org]

Pyrifenox: An In-depth Technical Guide to its Stability and Degradation Profile in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrifenox is a fungicide utilized in agricultural applications.[1] Understanding its stability and degradation profile in aqueous solutions is crucial for assessing its environmental fate and ensuring food safety. This technical guide provides a comprehensive overview of the known information regarding the stability of this compound in aqueous environments, including its susceptibility to hydrolysis and photolysis. Due to a lack of publicly available, specific quantitative data for this compound, this guide also presents general stability characteristics of structurally related compounds, such as oxime ethers and the pesticide Pyriproxyfen, to infer potential degradation behavior. Furthermore, detailed, standardized experimental protocols for conducting stability studies and identifying degradation products are provided to guide future research.

Introduction

This compound is a fungicide used to control various fungal diseases on fruits, ornamentals, and vegetables.[1] Its efficacy and potential environmental impact are intrinsically linked to its stability in aqueous environments. The degradation of pesticides in water can occur through several mechanisms, primarily hydrolysis and photolysis, leading to the formation of various degradation products. These processes are influenced by environmental factors such as pH, temperature, and sunlight. A thorough understanding of a pesticide's stability and degradation pathways is a critical component of environmental and food safety assessments.[1]

This guide synthesizes the available information on the stability of this compound in aqueous solutions. Given the limited specific data for this compound in the public domain, this document also provides insights based on the behavior of chemically similar compounds and outlines the standard methodologies required to generate robust stability data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in aqueous solutions.

Table 1. Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | [2] |

| CAS Number | 88283-41-4 | [3] |

| Molecular Formula | C₁₄H₁₂Cl₂N₂O | [3] |

| Molecular Weight | 295.16 g/mol | [3] |

| Appearance | Neat | [3] |

| Synonyms | 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime, Corado, Dorado | [3] |

Stability of this compound in Aqueous Solutions

The stability of a chemical compound in an aqueous solution is primarily determined by its susceptibility to hydrolysis and photolysis.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

To provide a comparative context, Table 2 includes hydrolysis data for the pesticide Pyriproxyfen, which also contains an ether linkage, although it is not an oxime ether.

Table 2. Hydrolytic Stability of this compound and a Structurally Related Pesticide

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Rate Constant (k) | Reference |

| This compound | 5.0 | 25 | Not available in public domain | Not available in public domain | |

| 7.0 | 25 | Not available in public domain | Not available in public domain | ||

| 9.0 | 25 | Not available in public domain | Not available in public domain | ||

| Pyriproxyfen | 5.0 | 25 | 147.8 - 604.6 days | Not Specified | [8] |

| 7.0 | 25 | 241.2 - 1292.5 days | Not Specified | [8] | |

| 9.0 | 25 | 161.4 - 511.4 days | Not Specified | [8] |

Photolytic Stability

Photolysis is the degradation of a molecule caused by the absorption of light energy. The rate of photolysis depends on the light intensity and the quantum yield of the molecule.

Similar to hydrolysis, specific quantitative data on the photolytic degradation of this compound in aqueous solutions, such as its quantum yield and photolytic half-life, are not publicly available.

For comparative purposes, the photolytic half-life of Pyriproxyfen is included in Table 3. In a photolysis study, Pyriproxyfen was exposed to sunlight in sterilized distilled water and sterilized lake water, with estimated photolytic half-lives of 17.5 and 21 days, respectively.[9] A theoretical half-life of 16 days was calculated for 40°N latitude.[9]

Table 3. Photolytic Stability of this compound and a Structurally Related Pesticide

| Compound | Light Source | Matrix | Half-life (t₁/₂) | Quantum Yield (Φ) | Reference |

| This compound | Not available | Aqueous Solution | Not available in public domain | Not available in public domain | |

| Pyriproxyfen | Sunlight | Sterilized Distilled Water | 17.5 days | Not Specified | [9] |

| Sunlight | Sterilized Lake Water | 21 days | Not Specified | [9] |

Experimental Protocols for Stability Testing

To address the gap in data for this compound, the following sections outline standardized experimental protocols for determining its stability and degradation profile in aqueous solutions. These protocols are based on established guidelines for pesticide stability testing.

Hydrolysis Study Protocol

Principle: This study aims to determine the rate of hydrolysis of this compound in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of this compound is measured at various time intervals to calculate the hydrolysis rate constant and half-life.

Apparatus and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Analytical column suitable for the separation of this compound and its degradation products (e.g., C18).

-

pH meter.

-

Constant temperature incubator or water bath.

-

Sterile glassware (e.g., flasks, pipettes).

-

Sterile aqueous buffer solutions (pH 4, 7, and 9).

-

This compound analytical standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Reagents for buffer preparation (e.g., phosphate, acetate, borate salts).

Preparation of Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Spike the buffer solutions with the this compound stock solution to achieve the desired initial concentration (typically in the µg/L to mg/L range), ensuring the organic solvent concentration is minimal (e.g., <1%).

Test Procedure:

-

Dispense the spiked buffer solutions into sterile, sealed containers.

-

Place the containers in a constant temperature environment (e.g., 25°C). Additional temperatures (e.g., 40°C, 50°C) can be used to assess the temperature dependence of hydrolysis.

-

At predetermined time intervals, withdraw samples from each container. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 1, 3, 7, 14, 21, 30 days).

-

Immediately analyze the samples for the concentration of this compound.

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products.[10][11][12]

-

Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like formic acid for MS compatibility) is often a good starting point.

-

Column: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength where this compound has significant absorbance, or mass spectrometry for higher selectivity and sensitivity.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to relevant guidelines.

Data Analysis: The degradation of this compound is likely to follow first-order kinetics. The rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = ln(2) / k.

Photolysis Study Protocol

Principle: This study is designed to determine the rate of photolysis of this compound in a sterile aqueous solution when exposed to a light source simulating natural sunlight.

Apparatus and Reagents:

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., Xenon arc lamp).

-

Quantum radiometer to measure light intensity.

-

Quartz reaction vessels (transparent to UV light).

-

HPLC system as described for the hydrolysis study.

-

Sterile aqueous buffer solution (typically pH 7).

-

This compound analytical standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

Preparation of Solutions: Prepare a spiked buffer solution of this compound as described in the hydrolysis protocol.

Test Procedure:

-

Fill the quartz reaction vessels with the spiked this compound solution.

-

Place the vessels in the photoreactor.

-

Maintain a constant temperature (e.g., 25°C).

-

Expose the solutions to the light source for a defined period.

-

Run a parallel experiment with "dark" controls (vessels wrapped in aluminum foil) to account for any hydrolytic degradation.

-

At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analyze the samples for the concentration of this compound using a validated stability-indicating HPLC method.

Data Analysis: The rate of photolysis is determined by subtracting the degradation rate in the dark controls from the degradation rate in the irradiated samples. The photolytic half-life is then calculated assuming first-order kinetics.

Potential Degradation Pathways and Products

While specific degradation products of this compound have not been reported in the reviewed literature, potential pathways can be proposed based on the chemical structure, particularly the oxime ether and dichlorophenyl moieties.

Proposed Degradation Pathways

The primary sites for degradation in the this compound molecule are likely the C=N bond of the oxime and the ether linkage. Hydrolysis could lead to the cleavage of the oxime ether bond, potentially forming 2-(3-pyridyl)acetophenone and methoxyamine. Photolysis could induce more complex reactions, including isomerization of the E/Z isomers, cleavage of the ether bond, and reactions involving the dichlorophenyl ring.

A proposed degradation pathway for this compound is illustrated in the following diagram. This is a theoretical pathway and requires experimental verification.

Caption: Proposed degradation pathways for this compound in aqueous solutions.

Identification of Degradation Products

The identification of unknown degradation products is a critical step in a comprehensive stability study. A typical workflow for this process is outlined below.

Caption: Workflow for the identification of this compound degradation products.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification of unknown degradation products.[13][14][15] By analyzing the mass-to-charge ratio and fragmentation patterns, the elemental composition and structure of the degradation products can be elucidated.

Conclusion

This technical guide has summarized the currently available information on the stability and degradation profile of this compound in aqueous solutions. A significant data gap exists in the public domain regarding specific quantitative data on its hydrolysis and photolysis rates and degradation products. Based on the chemical structure of this compound, it is anticipated to undergo degradation through hydrolysis of the oxime ether linkage and photolytic reactions. To provide a comprehensive understanding of its environmental fate, further experimental studies following standardized protocols, such as those outlined in this guide, are essential. The generation of robust stability data for this compound will be critical for accurate environmental risk assessments and for ensuring food and water safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C14H12Cl2N2O | CID 55790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the stability of the oxime HI 6 in aqueous solution | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. epsjv.fiocruz.br [epsjv.fiocruz.br]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Stability indicating assays for the determination of piroxicam--comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arcjournals.org [arcjournals.org]

- 14. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Investigating the Molecular Targets of Pyrifenox in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrifenox is a pyridine-based fungicide recognized for its efficacy against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antifungal activity of this compound, with a primary focus on its interaction with the fungal ergosterol biosynthesis pathway. This document details the quantitative inhibitory effects of this compound, outlines key experimental protocols for target validation, and visualizes the associated biochemical pathways and experimental workflows.

Introduction

This compound is a systemic fungicide with both protective and curative properties, primarily used to control diseases such as powdery mildew and scab on various crops[1]. Its mode of action is attributed to the disruption of fungal cell membrane integrity, a consequence of the inhibition of ergosterol biosynthesis[1]. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion leads to impaired membrane function and ultimately, fungal cell death. This guide delves into the specific molecular target of this compound within this critical pathway and provides the technical details necessary for its investigation.

Molecular Target of this compound

The primary molecular target of this compound in fungi is the cytochrome P450 sterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a critical step in the conversion of these precursors to ergosterol[2]. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol intermediates in the fungal cell membrane. This alteration in sterol composition increases membrane permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth.

Quantitative Data Presentation

The efficacy of this compound varies among different fungal species. The following table summarizes the reported 50% effective concentration (EC50) values of this compound against key phytopathogenic fungi.

| Fungal Species | Disease | EC50 (µg/mL) | Reference |

| Botrytis cinerea | Gray Mold | 0.9 - 50 | [3][4] |

| Venturia inaequalis | Apple Scab | 0.11 - 0.52 | [5] |

| Podosphaera xanthii | Powdery Mildew | >1000 (Resistant) | [6] |

Note: The high EC50 value for Podosphaera xanthii suggests the development of resistance in some populations to aryl-phenyl-ketone fungicides, the class to which pyriofenone (a related fungicide) belongs[6].

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the molecular targets of this compound.

Fungal Microsome Preparation

This protocol describes the isolation of fungal microsomes, which are essential for in vitro enzyme inhibition assays.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)

-

YPD medium (Yeast Extract, Peptone, Dextrose)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

-

Protease inhibitor cocktail

-

Glass beads (0.5 mm diameter)

-

High-speed centrifuge

-

Ultracentrifuge

Procedure:

-

Grow fungal cells in YPD medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold lysis buffer.

-

Resuspend the cell pellet in lysis buffer containing a protease inhibitor cocktail.

-

Disrupt the cells by vortexing with glass beads for 5-10 cycles of 1 minute, with 1 minute of cooling on ice in between.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for storage at -80°C.

In Vitro Sterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of the CYP51 enzyme.

Materials:

-

Fungal microsomes (prepared as in 4.1)

-

[¹⁴C]-Lanosterol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

This compound solutions of varying concentrations

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the fungal microsomes, the NADPH regenerating system, and varying concentrations of this compound.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding [¹⁴C]-Lanosterol.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a quench solution (e.g., 2 M KOH in methanol).

-

Extract the sterols with an organic solvent (e.g., hexane).

-

Separate the substrate ([¹⁴C]-Lanosterol) from the product ([¹⁴C]-4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the substrate and product spots using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the qualitative and quantitative analysis of sterol composition in fungal cells treated with this compound.

Materials:

-

Fungal cells treated with and without this compound

-

Saponification solution (e.g., 10% KOH in 90% ethanol)

-

Hexane

-

Silylating agent (e.g., BSTFA + 1% TMCS)

-

GC-MS system

Procedure:

-

Harvest and lyophilize the fungal cells.

-

Saponify the cell material by heating at 80°C for 1 hour in the saponification solution.

-

Extract the non-saponifiable lipids (including sterols) with hexane.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Derivatize the sterols by adding the silylating agent and heating at 60°C for 30 minutes.

-

Analyze the derivatized sterols by GC-MS.

-

Identify and quantify lanosterol and ergosterol by comparing their retention times and mass spectra with those of authentic standards.

Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of this compound on the sterol 14α-demethylase (CYP51) enzyme.

References

- 1. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]

- 2. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spatial and Temporal Aspects of Fungicide Resistance in Venturia inaequalis (Apple Scab) Populations in Northern Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Pyrifenox: A Technical Guide to its Activity Against Powdery Mildew Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifenox is a systemic fungicide with both protective and curative properties, specifically targeting a range of fungal pathogens, most notably powdery mildews.[1] As a member of the pyridine fungicide group, its primary application is in the protection of various fruit crops, including apples, pears, and cherries, as well as vegetables.[1] This technical guide provides an in-depth overview of this compound's core activity against key powdery mildew pathogens, its mechanism of action, and standardized methodologies for its evaluation.

Core Mechanism of Action

This compound is classified as a C14-demethylase inhibitor (DMI), belonging to the Fungicide Resistance Action Committee (FRAC) Group 3.[1][2] Its mode of action is the inhibition of sterol biosynthesis, a critical process for the formation of functional fungal cell membranes.[1][3][4] Specifically, this compound targets the enzyme sterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[4][5][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[6][7] By inhibiting this key enzyme, this compound disrupts the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.[1][8]

Signaling Pathway of Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the specific point of inhibition by this compound and other DMI fungicides.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Activity Against Key Powdery Mildew Pathogens

This compound is effective against a variety of economically important powdery mildew species. While specific quantitative data from public field trials for this compound is limited, its classification as a DMI fungicide allows for an understanding of its expected efficacy against key pathogens.

| Pathogen Species | Common Name | Affected Crops | Expected Efficacy of DMI Fungicides |

| Podosphaera leucotricha | Apple Powdery Mildew | Apples, Pears | DMI fungicides are widely used for the management of apple powdery mildew, though efficacy can vary between specific compounds.[9] |

| Uncinula necator (syn. Erysiphe necator) | Grape Powdery Mildew | Grapes | DMI fungicides are a key component in the control of grapevine powdery mildew.[10][11] |

| Sphaerotheca fuliginea (syn. Podosphaera xanthii) | Cucurbit Powdery Mildew | Cucumbers, Melons, Squash | DMI fungicides have been used to control cucurbit powdery mildew, but resistance has been reported in some regions.[12] |

| Blumeria graminis (syn. Erysiphe graminis) | Cereal Powdery Mildew | Wheat, Barley | DMI fungicides are effective against cereal powdery mildews, although resistance can be a concern.[13] |

Experimental Protocols

Detailed public protocols for experiments conducted specifically with this compound are scarce. However, the following methodologies are standard for evaluating the efficacy of DMI fungicides against powdery mildew pathogens and can be adapted for this compound.

In Vitro Spore Germination Assay

This assay determines the direct inhibitory effect of a fungicide on spore germination.

Materials:

-

Freshly collected powdery mildew conidia

-

This compound stock solution of known concentration

-

Sterile distilled water

-

Glass cavity slides or water agar plates

-

Micropipette

-

Camel hair brush

-

Incubator

-

Microscope

Protocol:

-

Prepare a series of dilutions of this compound from the stock solution in sterile distilled water to achieve the desired test concentrations.

-

Dispense a small drop (e.g., 20 µL) of each fungicide dilution onto a separate, clean cavity slide. A control with sterile distilled water should be included.

-

Gently collect fresh conidia from an infected leaf using a camel hair brush.

-

Suspend the collected conidia in the fungicide solutions on the cavity slides.

-

Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) to prevent drying.

-

Incubate at a suitable temperature (e.g., 20-25°C) for 24-48 hours.

-

Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of spore germination for each concentration and the control.

-

Determine the percentage of inhibition relative to the control.

Detached Leaf or Leaf Disc Bioassay

This in vivo assay assesses the fungicide's ability to prevent infection and lesion development on host tissue.

Materials:

-

Young, healthy, susceptible host plant leaves

-

This compound solutions at various concentrations

-

Spore suspension of the target powdery mildew pathogen

-

Petri dishes with water agar or moist filter paper

-

Leaf punch or scalpel

-

Spray bottle or micropipette for fungicide application

-

Inoculation chamber or settling tower

-

Growth chamber with controlled light and temperature

Protocol:

-

Excise leaf discs of a uniform size (e.g., 1-2 cm diameter) from healthy, young leaves or use whole detached leaves.

-

Apply the different concentrations of this compound solution to the adaxial (upper) surface of the leaf discs, typically as a spray or by droplet application, and allow them to dry. Include a water-treated control.

-

Arrange the leaf discs with the treated side up in petri dishes containing water agar to maintain humidity.

-

Inoculate the leaf discs with a fresh, uniform suspension of powdery mildew conidia.

-

Incubate the petri dishes in a growth chamber with appropriate light (e.g., 16-hour photoperiod) and temperature (e.g., 20-24°C) conditions for 7-14 days.

-

Assess the disease severity on each leaf disc by estimating the percentage of the disc area covered by powdery mildew mycelium.

-

Calculate the efficacy of each this compound concentration by comparing the disease severity to the control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a leaf disc bioassay to evaluate fungicide efficacy.

Caption: Workflow for a leaf disc bioassay to test fungicide efficacy.

Conclusion